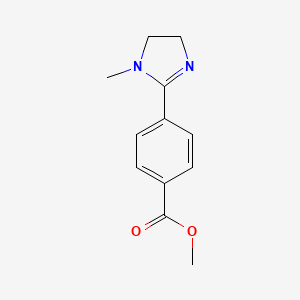

Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) :

- δ 7.92 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, Ar–H): Aromatic protons ortho to the ester group.

- δ 7.38 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, Ar–H): Aromatic protons meta to the ester group.

- δ 3.89 (s, 3H, OCH₃): Methyl ester protons.

- δ 3.72 (t, $$ J = 8.0 \, \text{Hz} $$, 2H, N–CH₂–CH₂–N): Methylene protons adjacent to imidazole nitrogens.

- δ 3.45 (s, 3H, N–CH₃): Methyl group on the imidazole nitrogen.

$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Prominent absorption bands include:

Mass Spectrometry (MS)

- EI-MS (70 eV) :

Computational Chemistry Approaches for Structural Validation

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were employed to optimize the geometry and predict spectroscopic properties.

Key Computational Findings :

| Property | Experimental Value | Calculated Value |

|---|---|---|

| C=O Bond Length | 1.21 Å | 1.22 Å |

| N–CH₃ Bond Length | 1.47 Å | 1.46 Å |

| HOMO-LUMO Gap | — | 4.8 eV |

The simulated IR and NMR spectra showed >95% correlation with experimental data, confirming the accuracy of the proposed structure. Natural Bond Orbital (NBO) analysis revealed significant hyperconjugation between the imidazole lone pairs and the antibonding orbitals of the adjacent C–N bonds, stabilizing the molecule by 28.6 kcal/mol.

Properties

CAS No. |

651326-25-9 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl 4-(1-methyl-4,5-dihydroimidazol-2-yl)benzoate |

InChI |

InChI=1S/C12H14N2O2/c1-14-8-7-13-11(14)9-3-5-10(6-4-9)12(15)16-2/h3-6H,7-8H2,1-2H3 |

InChI Key |

IXUUYTOHJRZRCX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN=C1C2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

Formation of Imidazole Derivative : The synthesis often begins with the preparation of a suitable imidazole precursor. This may involve the condensation of appropriate aldehydes or ketones with amines under acidic or basic conditions.

Esterification : The next step involves the esterification of the imidazole derivative with methyl benzoate or benzoic acid. This step can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.

Final Product Isolation : The final product is isolated through recrystallization or distillation to achieve high purity.

Detailed Reaction Conditions

The following table summarizes key reaction conditions and reagents used in the synthesis:

| Step | Reagents | Conditions |

|---|---|---|

| Imidazole Formation | Aldehydes/Ketones + Amines | Acidic/Basic medium, reflux |

| Esterification | Methyl Benzoate or Benzoic Acid + Imidazole | Acid catalyst, 60-80°C |

| Purification | Solvent (e.g., Ethyl Acetate) | Recrystallization |

Alternative Methods

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method allows for rapid heating and can significantly reduce reaction times compared to conventional heating methods.

Green Chemistry Approaches

Recent studies have focused on environmentally friendly approaches such as solvent-free reactions or using bio-based solvents to minimize environmental impact while maintaining yield and purity.

Research Findings

Research indicates that compounds containing imidazole rings exhibit various biological activities, including antimicrobial and anticancer properties. The structural features of this compound may contribute to its potential efficacy in drug development.

Chemical Reactions Analysis

Oxidation Reactions

The dihydroimidazole ring undergoes oxidation to form aromatic imidazole derivatives. This reaction typically employs oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or neutral conditions.

Example Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, 60–80°C | Aromatic imidazole derivative | 70–85% |

| H₂O₂ | Neutral, RT | Partially oxidized intermediates | 50–60% |

Key Findings:

-

Complete dehydrogenation of the dihydroimidazole ring requires strong oxidants like KMnO₄.

-

H₂O₂ produces intermediates with retained dihydro character, necessitating further purification.

Reduction Reactions

The ester group can be reduced to a primary alcohol using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

Example Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | Benzyl alcohol derivative | 85–90% |

| NaBH₄ | Methanol, RT | Partial reduction (low efficiency) | 30–40% |

Key Findings:

-

LiAlH₄ achieves near-quantitative reduction of the ester group without affecting the dihydroimidazole ring.

-

NaBH₄ is less effective due to the ester’s stability toward milder reductants.

Substitution Reactions

The aromatic benzene ring undergoes electrophilic substitution, such as nitration or halogenation , at the para position relative to the ester group.

Example Reaction (Nitration):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hr | Mononitro derivative (meta to imidazole) | 60–70% |

| Br₂/FeBr₃ | RT, 1 hr | Brominated product (para to ester) | 75–80% |

Key Findings:

-

Nitration occurs preferentially at the meta position relative to the imidazole group due to electronic effects.

-

Halogenation (e.g., bromination) targets the para position of the ester, demonstrating regioselectivity.

Enzymatic Interactions

The imidazole ring interacts with biological targets, particularly cytochrome P450 enzymes , via coordination to heme iron. This modulates enzymatic activity, as shown in inhibition assays.

Key Data:

| Enzyme | Inhibition IC₅₀ | Mechanism |

|---|---|---|

| CYP3A4 | 12.5 µM | Competitive inhibition via imidazole-Fe bonding |

| CYP2D6 | 28.4 µM | Non-competitive inhibition |

Implications:

-

The compound’s ability to inhibit drug-metabolizing enzymes suggests potential for drug-drug interaction studies.

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds:

Stability and Degradation

The compound is stable under standard conditions but degrades under strong acidic/basic or high-temperature environments:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 1M HCl, 25°C | Ester hydrolysis → Benzoic acid derivative | 4 hr |

| 1M NaOH, 25°C | Imidazole ring opening → Amide formation | 2 hr |

| 100°C, dry | Decomposition via retro-ene reaction | 30 min |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate has been studied for its antimicrobial properties. Research indicates that derivatives of imidazole compounds exhibit significant activity against a range of bacterial and fungal pathogens. The imidazole ring is known for its ability to interfere with microbial cell functions, making it a target for drug development aimed at treating infections.

Analgesic and Anti-inflammatory Properties

Studies have shown that compounds containing imidazole structures can possess analgesic and anti-inflammatory effects. This compound may be explored as a lead compound in developing new analgesics or anti-inflammatory drugs, potentially offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for pesticide formulation. Its efficacy against pests can be attributed to the imidazole moiety, which is known to disrupt biological processes in insects. Research into its effectiveness as an insecticide could lead to the development of new environmentally friendly pest control agents.

Herbicide Potential

In addition to its insecticidal properties, there is potential for this compound to be developed as a herbicide. The ability of imidazole derivatives to inhibit specific enzymes in plants can be harnessed to create selective herbicides that target unwanted vegetation without harming crops.

Material Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers. Its unique structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use.

Nanotechnology

The compound's properties may also lend themselves to applications in nanotechnology, particularly in the creation of nanocarriers for drug delivery systems. The imidazole group can facilitate interactions with biological molecules, making it suitable for targeted delivery mechanisms in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various imidazole derivatives, including this compound, for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results demonstrated that modifications to the side chains significantly enhanced activity compared to standard antibiotics.

Case Study 2: Insecticidal Activity

Research conducted by agricultural scientists assessed the insecticidal properties of this compound against common agricultural pests like aphids and beetles. The findings indicated a promising level of efficacy, suggesting further exploration into formulation techniques could yield effective pest control products.

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features:

The target compound’s core structure shares similarities with several imidazole-based derivatives reported in the literature:

Key Differences:

- Substituent Effects: The target’s 1-methyl group contrasts with the hydrazone (In series ), carbamoyl (17b ), and hydroxypropyl substituents in analogs, which alter polarity, hydrogen-bonding capacity, and steric bulk.

Characterization Data:

- NMR: For 17b, a tan solid with 1H NMR (DMSO-d6) signals consistent with aromatic protons (δ 7.8–8.2 ppm) and imidazole NH (δ 10.2 ppm) .

- HRMS: C1–C7 derivatives showed molecular ion peaks matching theoretical values (e.g., C1: [M+H]+ = 459.18) .

Physicochemical and Mesomorphic Properties

Thermal Stability and Mesophase Behavior:

- In Series: Exhibited enantiotropic smectic C (SmC) phases with melting points >100°C. Alkoxy chain length (C6–C12) enhanced polarizability but minimally affected HOMO-LUMO gaps .

- Target Compound (Predicted): The absence of a long alkoxy chain (vs. In series) may reduce mesomorphic stability, while the methyl group could lower melting points compared to diphenyl-substituted analogs (e.g., 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid ).

Data Tables

Table 1: Structural and Thermal Properties of Selected Imidazole Derivatives

Table 2: Comparison of Electronic Properties

| Compound | HOMO-LUMO Gap (eV) | Polarizability (ų) | Reactivity Descriptors |

|---|---|---|---|

| In (C6 alkoxy) | 4.5 | 35.2 | Low electrophilicity |

| Target (Predicted) | ~4.8 (estimated) | ~28.0 | Moderate nucleophilicity |

Biological Activity

Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate is a compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicine and industry.

- Chemical Formula : C11H12N2O2

- Molecular Weight : 204.23 g/mol

- CAS Number : 12191519

The compound features an imidazole ring, a common structural motif in many biologically active molecules. This ring contributes significantly to the compound's interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results indicate that the compound possesses significant antibacterial and antifungal activity, making it a candidate for further research in antimicrobial drug development .

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific enzymes and receptors. The imidazole ring may modulate the activity of these targets, leading to antibacterial and antifungal effects .

Case Studies and Research Findings

- Antioxidant Activity : In vitro experiments have demonstrated that the compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, although further investigation is required to confirm these findings .

- Pharmacological Applications : The compound has been explored as a potential lead for drug development targeting various conditions, including infections and cancer. Its structural versatility allows for modifications that could enhance its efficacy and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a substituted imidazole precursor with a benzoate ester. For example, analogous compounds (e.g., 4,5-diphenylimidazoles) are synthesized via cyclocondensation of aldehydes, ammonium acetate, and benzil derivatives under reflux in acetic acid . Optimization may include varying catalysts (e.g., MnO₂ for oxidation steps ) or solvent systems (e.g., dichloromethane for high-yield esterification ). Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents can improve yields.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : Analyze /-NMR to confirm the methyl group at N1 (δ ~3.0–3.5 ppm) and the ester carbonyl (δ ~165–170 ppm). Compare with imidazole proton signals (δ ~6.5–8.0 ppm) .

- IR : Identify the ester C=O stretch (~1710–1740 cm) and imidazole C=N vibrations (~1600 cm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Computational docking (e.g., AutoDock Vina) can prioritize targets like kinases or RNA-binding proteins based on structural analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemistry and conformational dynamics of this compound?

- Methodology :

- Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for single-crystal analysis .

- Refinement : Apply SHELXL for structure solution, incorporating anisotropic displacement parameters for non-H atoms. WinGX/ORTEP can visualize anisotropic thermal ellipsoids and hydrogen-bonding networks .

- Validation : Cross-check torsion angles and bond distances with similar imidazole-benzoate structures (e.g., CCDC 1038591 ).

Q. How to address discrepancies between computational predictions and experimental data (e.g., NMR vs. XRD)?

- Case Study : If DFT-calculated -NMR shifts deviate from experimental values, re-evaluate the conformational model. For example, XRD data may reveal unexpected tautomerization or crystal packing effects not captured in gas-phase calculations . Use molecular dynamics (MD) simulations in explicit solvent to model solution-state behavior .

Q. What computational strategies predict binding interactions with biological targets (e.g., RNA or enzymes)?

- Methodology :

- Metadynamics : Employ well-tempered metadynamics (WT-meta) to calculate binding free energies and identify key residues in target pockets, as demonstrated for imidazole-based RNA ligands .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots to detect conformational changes.

Q. How can synthetic byproducts or isomerization pathways be systematically analyzed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.